molecular formula C19H21NO4S3 B2721057 N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034483-11-7

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No. B2721057
CAS RN: 2034483-11-7
M. Wt: 423.56
InChI Key: HMYZIYVMKWZWSR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21NO4S3 and its molecular weight is 423.56. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer

  • Photodynamic Therapy Application : Compounds with benzenesulfonamide derivatives have been synthesized and characterized for their applications in photodynamic therapy (PDT). Such compounds exhibit significant potential as Type II photosensitizers for cancer treatment due to their excellent fluorescence properties and high singlet oxygen quantum yield, essential for effective PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Endothelin Antagonists for Cardiovascular Diseases

  • Endothelin Receptor Antagonism : Benzenesulfonamide derivatives have been identified as novel series of endothelin-A (ETA) selective antagonists. These compounds offer potential therapeutic applications in managing cardiovascular diseases by inhibiting endothelin receptors, which play a significant role in vascular tone and blood pressure regulation (Murugesan et al., 1998).

Anticancer and Antioxidant Activities

  • Anticancer and Antioxidant Properties : The synthesis of celecoxib derivatives, including benzenesulfonamide moieties, has shown promise in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications. These compounds provide a basis for developing new therapeutic agents with improved efficacy and lower toxicity (Küçükgüzel et al., 2013).

Neuroprotective Agents

  • Cognitive Enhancement and Neuroprotection : Research on specific sulfonamide derivatives, like T-588, has demonstrated potential neuroprotective effects against sodium nitroprusside-induced toxicity in astrocytes, suggesting applications in cognitive enhancement and protection against neurotoxicity (Phuagphong et al., 2004).

Enzyme Inhibition for Glaucoma Treatment

  • Carbonic Anhydrase Inhibition : The development of water-soluble sulfonamides incorporating a 4-sulfamoylphenylmethylthiourea scaffold has shown strong inhibitory effects on carbonic anhydrase isozymes. These inhibitors have potential applications in treating glaucoma by lowering intraocular pressure, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic enzyme inhibition (Casini et al., 2002).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S3/c1-13-9-16(24-3)17(10-14(13)2)27(22,23)20-12-19(21,15-6-8-25-11-15)18-5-4-7-26-18/h4-11,20-21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYZIYVMKWZWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

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